2-(2,4-Difluoro-5-methylphenyl)acetic acid
Description
Historical Context and Evolution of Research on Arylacetic Acid Derivatives
The journey of arylacetic acid derivatives in scientific research is a compelling narrative of discovery and therapeutic innovation. Phenylacetic acid itself is a naturally occurring compound found in plants, where it functions as an auxin, a class of plant hormones. nih.govwikipedia.org Beyond its role in botany, phenylacetic acid and its derivatives have garnered significant attention for their diverse biological activities. mdpi.com
A pivotal moment in the history of this class of compounds was the discovery of their potent anti-inflammatory properties. This led to the development of a major class of nonsteroidal anti-inflammatory drugs (NSAIDs) that are widely used to manage pain and inflammation. nih.govpharmacy180.com Drugs like diclofenac (B195802) and ibuprofen, which are structurally related to arylacetic acids, have become household names. mdpi.com The evolution of research in this area has been a continuous effort to enhance efficacy, selectivity, and reduce side effects, leading to the synthesis and investigation of a vast number of new derivatives. researchgate.net The core arylacetic acid structure has proven to be a versatile scaffold for interacting with biological targets, and its modification continues to be a fruitful area of medicinal chemistry. nih.govsemanticscholar.org
Significance of the Difluorophenylacetic Acid Scaffold in Chemical Research
The introduction of fluorine atoms into organic molecules is a well-established strategy in modern drug discovery and medicinal chemistry. tandfonline.comacs.orgchemxyne.com The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and pharmacological properties of a compound. nih.govacs.org
Specifically, the difluorophenylacetic acid scaffold is of considerable interest for several reasons:
Metabolic Stability: The presence of fluorine atoms can block sites of metabolic oxidation, leading to increased metabolic stability and a longer biological half-life of the drug. tandfonline.comchemxyne.com
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency. tandfonline.comacs.org
Lipophilicity and Permeability: The introduction of fluorine can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, and ability to cross cell membranes. chemxyne.comresearchgate.net
Conformational Control: The electronic properties of fluorine can influence the conformation of a molecule, potentially locking it into a more bioactive shape. acs.org
The difluoromethyl group (CF2H) in particular is recognized for its ability to act as a hydrogen bond donor and as a metabolically stable bioisostere for other functional groups like alcohols or thiols. nih.gov
Current Research Gaps and Motivations for Investigating 2-(2,4-Difluoro-5-methylphenyl)acetic acid
Despite the broad interest in fluorinated arylacetic acids, a specific and detailed body of research focused solely on this compound is not extensively documented in publicly available literature. This lack of specific data itself constitutes a significant research gap. The motivation to investigate this particular compound stems from the desire to systematically explore the structure-activity relationships within the fluorinated arylacetic acid class.
Key unanswered questions that motivate research into this compound include:
How do the specific positions of the two fluorine atoms and the methyl group on the phenyl ring influence its biological activity compared to other isomers or related compounds?
What are the precise physicochemical properties of this compound, and how do they compare to its non-fluorinated or mono-fluorinated counterparts?
What are the potential therapeutic applications of this compound, and what are its primary biological targets?
What are the most efficient and scalable synthetic routes to produce this compound with high purity?
Addressing these questions would contribute to a more comprehensive understanding of how subtle structural modifications in this chemical scaffold can lead to significant changes in biological function.
Scope and Objectives of Academic Research on this compound
The academic investigation of this compound is primarily aimed at characterizing its fundamental chemical and biological properties. The scope of such research typically encompasses several key areas:
Synthesis and Characterization: Developing and optimizing synthetic pathways to produce the compound. This is followed by thorough characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Physicochemical Profiling: Measuring key properties such as solubility, lipophilicity (LogP), and acidity (pKa). This data is crucial for predicting its behavior in biological systems.
Biological Screening: Evaluating the compound's activity against a range of biological targets. Given its arylacetic acid backbone, initial screens would likely focus on enzymes involved in inflammation, such as cyclooxygenases (COX-1 and COX-2).
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogs to understand how different functional groups and their positions on the molecule affect its biological activity. This systematic approach is fundamental to rational drug design.
The ultimate objective of this academic research is to generate new scientific knowledge about this specific molecule and, more broadly, to contribute to the foundational understanding of fluorinated arylacetic acids for potential future applications in various fields, including medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-difluoro-5-methylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5-2-6(3-9(12)13)8(11)4-7(5)10/h2,4H,3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQZQSGHXGUJOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 2,4 Difluoro 5 Methylphenyl Acetic Acid
Classical and Modern Synthetic Routes to Arylacetic Acids
The preparation of arylacetic acids, a class of compounds with significant industrial applications, has evolved considerably over the years. nih.gov Classical methods, while foundational, often require harsh conditions and stoichiometric reagents. These routes include the hydrolysis of benzyl (B1604629) cyanides (prepared via nucleophilic substitution of benzyl halides), the Arndt-Eistert homologation of benzoic acids, and the Willgerodt-Kindler reaction of acetophenones.
Modern synthetic chemistry has introduced more efficient and versatile pathways, predominantly centered around transition-metal catalysis. researchgate.net Palladium-catalyzed cross-coupling reactions, in particular, have become a principal method for constructing the crucial aryl-α-carbon bond. rsc.org Techniques such as the Suzuki coupling of arylboronic acids with α-haloacetate esters, and the direct α-arylation of acetic acid enolates with aryl halides, offer high yields and broad functional group tolerance under mild conditions. acs.orgorganic-chemistry.org Furthermore, C-H activation strategies have emerged as a powerful tool, allowing for the direct coupling of the acetic acid moiety to an aromatic C-H bond, thereby increasing atom economy. researchgate.netnih.govacs.org
Novel Synthetic Approaches to 2-(2,4-Difluoro-5-methylphenyl)acetic acid
The synthesis of the specifically substituted this compound requires precise control over regioselectivity. The following sections explore advanced methods tailored to achieve this complex molecular architecture.
Palladium-catalyzed cross-coupling reactions are a highly effective strategy for synthesizing the target molecule. One prominent approach is the Suzuki-Miyaura coupling, which involves the reaction of a 2,4-difluoro-5-methylphenylboronic acid with an α-bromo or α-chloroacetic acid derivative. rsc.orginventivapharma.com This method benefits from the stability and commercial availability of many boronic acids and the mild reaction conditions.
Alternatively, the direct α-arylation of acetic acid derivatives via a deprotonative cross-coupling process (DCCP) offers a more convergent route. organic-chemistry.orgnih.gov In this method, an aryl halide, such as 1-bromo-2,4-difluoro-5-methylbenzene, is coupled directly with the enolate of an acetic acid ester. This reaction typically requires a robust catalyst system, often comprising a palladium source and a specialized phosphine (B1218219) ligand, to achieve high efficiency and selectivity. nih.govacs.org The choice of base and solvent is critical to promote the formation of the dienolate intermediate while avoiding side reactions. organic-chemistry.org
Table 1: Comparison of Catalytic Coupling Strategies
| Strategy | Aryl Source | Acetic Acid Synthon | Typical Catalyst/Ligand | Key Advantages |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 2,4-Difluoro-5-methylphenylboronic acid | Ethyl bromoacetate | Pd(OAc)₂, P(Nap)₃ | Mild conditions, good functional group tolerance. rsc.orginventivapharma.com |
| Direct α-Arylation (DCCP) | 1-Bromo-2,4-difluoro-5-methylbenzene | Phenylacetic acid | Pd(OAc)₂, NiXantphos | Convergent, avoids pre-functionalization of the aryl source. organic-chemistry.orgnih.gov |
Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. chem-station.com The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org For the synthesis of this compound, a hypothetical DoM route could commence with 1,3-difluoro-2-methylbenzene. A suitable DMG, such as a carboxamide or an N-carbamate, would be installed on the ring. Treatment with a strong lithium base like n-butyllithium or s-butyllithium would lead to selective lithiation at the position ortho to the DMG. uwindsor.caunblog.fr Quenching the resulting aryllithium intermediate with carbon dioxide (CO₂), followed by acidic workup, would install the desired acetic acid precursor moiety with high regioselectivity.
The synthesis of the core aromatic precursor, 2,4-difluoro-5-methylbenzene, is a critical preliminary step. The methods for introducing fluorine and methyl groups are diverse. Modern fluorination techniques have moved away from hazardous reagents like elemental fluorine towards safer electrophilic and nucleophilic sources. numberanalytics.com Electrophilic fluorinating agents can introduce fluorine onto an electron-rich aromatic ring. Nucleophilic fluorination, often employing fluoride (B91410) salts, is typically used in aromatic substitution reactions on activated rings (SNAr). numberanalytics.comnumberanalytics.com
Stereoselective and Asymmetric Synthesis Strategies for Related Chiral Analogs
Creating chiral analogs of this compound, where the α-carbon is a stereocenter, is of significant interest for pharmaceutical applications. A leading strategy for this is the direct, enantioselective alkylation of the arylacetic acid. This can be achieved by forming an enediolate intermediate, which is then alkylated in the presence of a chiral lithium amide that acts as a noncovalent, traceless auxiliary. nih.gov This method offers high enantioselectivity and is operationally simple, circumventing the need for attaching and later removing a traditional chiral auxiliary. nih.gov
Other asymmetric approaches include organocatalytic methods. For example, chiral isothioureas can catalyze the asymmetric α-functionalization of arylacetic acid derivatives through the formation of a C(1)-ammonium enolate that exhibits high facial selectivity, allowing for the stereocontrolled introduction of various electrophiles. thieme-connect.de These methods provide access to a wide range of chiral 1,5-dicarbonyl compounds, which are valuable synthetic intermediates. thieme-connect.de
Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis
Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product, especially for industrial-scale production. researchgate.net In the context of the palladium-catalyzed α-arylation synthesis, several parameters are critical. organic-chemistry.orgnih.gov
Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial. Bulky, electron-rich ligands often promote the desired reductive elimination step and prevent side reactions. nih.gov
Base: The strength and nature of the base determine the efficiency of the deprotonation step. Strong, non-nucleophilic bases like potassium hexamethyldisilazide (KHMDS) or lithium diisopropylamide (LDA) are often required to generate the dienolate intermediate of the arylacetic acid. organic-chemistry.orgnih.gov
Solvent: The solvent can influence the solubility of reagents and the stability of intermediates. Aprotic solvents like toluene (B28343) or THF are commonly employed. organic-chemistry.org
Temperature and Time: These parameters must be carefully controlled to ensure complete conversion without promoting decomposition of the product or catalyst. scielo.br
The following table illustrates a typical optimization study for a palladium-catalyzed α-arylation reaction.
Table 2: Optimization of Pd-Catalyzed α-Arylation Conditions
| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 45 |
| 2 | Pd₂(dba)₃ | XPhos | LiHMDS | Dioxane | 68 |
| 3 | Pd(OAc)₂ | NiXantphos | KHMDS | Toluene | 85 |
| 4 | Pd(OAc)₂ | NiXantphos | KHMDS | THF | 79 |
Mechanistic Studies of Reactions Involving 2 2,4 Difluoro 5 Methylphenyl Acetic Acid
Elucidation of Reaction Pathways for Synthesis of 2-(2,4-Difluoro-5-methylphenyl)acetic acid
While specific literature detailing the synthesis of this compound is not extensively available, plausible synthetic pathways can be elucidated based on established organic chemistry principles and analogous transformations of similar phenylacetic acid derivatives. Two primary retrosynthetic approaches are considered here: one proceeding through a nitrile intermediate and another utilizing a Willgerodt-Kindler type reaction.
Pathway A: From 2,4-Difluoro-5-methylbenzyl Cyanide
A common and reliable method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding benzyl (B1604629) cyanide (phenylacetonitrile). This pathway would involve two main steps: the synthesis of 2,4-difluoro-5-methylbenzyl cyanide and its subsequent hydrolysis.
Step 1: Cyanation of 2,4-Difluoro-5-methylbenzyl Halide: The synthesis would likely begin with the halogenation of 2,4-difluoro-5-methyltoluene at the benzylic position to form 2,4-difluoro-5-methylbenzyl halide (e.g., bromide or chloride). This benzylic halide can then undergo a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide, to yield 2,4-difluoro-5-methylbenzyl cyanide. The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 mechanism. chemistry.coach
Step 2: Hydrolysis of 2,4-Difluoro-5-methylbenzyl Cyanide: The resulting nitrile can then be hydrolyzed to the carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid like sulfuric or hydrochloric acid, proceeding through an amide intermediate. Base-catalyzed hydrolysis, using a hydroxide (B78521) salt like sodium or potassium hydroxide, also forms the carboxylate salt, which is then protonated in a final acidification step to yield the desired this compound. wikipedia.org
Pathway B: The Willgerodt-Kindler Reaction
An alternative approach could be the Willgerodt-Kindler reaction, which converts an aryl alkyl ketone into a thioamide, followed by hydrolysis to the carboxylic acid. wikipedia.orgorganic-chemistry.orgmsu.edu
Step 1: Formation of 2',4'-Difluoro-5'-methylacetophenone: This pathway would commence with the Friedel-Crafts acylation of 1,3-difluoro-4-methylbenzene with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl3) to produce 2',4'-Difluoro-5'-methylacetophenone.
Step 2: Willgerodt-Kindler Reaction: The ketone is then treated with sulfur and a secondary amine, typically morpholine, at elevated temperatures. This reaction leads to the formation of a thioamide at the terminal position of the alkyl chain. organic-chemistry.orgmsu.edu
Step 3: Hydrolysis of the Thioamide: The resulting thioamide is then hydrolyzed, usually under acidic or basic conditions, to afford this compound.
A comparison of the proposed reaction conditions for these pathways is presented in the table below.
| Pathway | Step | Reagents & Conditions |
| A | Cyanation | 2,4-Difluoro-5-methylbenzyl halide, NaCN or KCN, polar aprotic solvent (e.g., DMSO, DMF) |
| Hydrolysis | 2,4-Difluoro-5-methylbenzyl cyanide, H₂SO₄/H₂O or NaOH/H₂O then H₃O⁺, heat | |
| B | Acylation | 1,3-Difluoro-4-methylbenzene, Acetyl chloride/AlCl₃ |
| Willgerodt-Kindler | 2',4'-Difluoro-5'-methylacetophenone, Sulfur, Morpholine, heat | |
| Hydrolysis | Thioamide intermediate, H₂SO₄/H₂O or NaOH/H₂O then H₃O⁺, heat |
Kinetic Studies of Key Transformation Steps
Kinetic studies are essential for understanding reaction rates and optimizing process conditions. For the synthesis of this compound, the hydrolysis of the nitrile intermediate (Pathway A) is a key transformation step that can be subjected to kinetic analysis.
Based on studies of analogous reactions, the hydrolysis of nitriles to carboxylic acids typically follows pseudo-first-order kinetics under conditions where the concentration of water and the acid or base catalyst is in large excess. researchgate.net The rate of reaction can be monitored by techniques such as HPLC to measure the disappearance of the starting nitrile or the appearance of the product acid.
The rate law for the acid-catalyzed hydrolysis can be expressed as: Rate = k[R-CN][H⁺]
For the base-catalyzed hydrolysis, the rate law is: Rate = k[R-CN][OH⁻]
Where R represents the 2,4-difluoro-5-methylphenylmethyl group.
A hypothetical kinetic data set for the hydrolysis of 2,4-difluoro-5-methylbenzyl cyanide is presented below, illustrating the determination of the rate constant.
| Time (hours) | [Nitrile] (M) | ln[Nitrile] |
| 0 | 0.100 | -2.303 |
| 1 | 0.082 | -2.501 |
| 2 | 0.067 | -2.703 |
| 4 | 0.045 | -3.101 |
| 6 | 0.030 | -3.507 |
A plot of ln[Nitrile] versus time would yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant, -k'. The activation energy (Ea) for this step could be determined by conducting the reaction at different temperatures and applying the Arrhenius equation. For similar hydrolysis reactions of fluorinated benzyl derivatives, the activation energy has been found to be in the range that indicates a moderate temperature dependence. researchgate.net
Role of Substituent Effects on Reactivity and Selectivity
The electronic properties of the substituents on the phenyl ring play a crucial role in the reactivity and selectivity of the synthetic intermediates. In this compound, the two fluorine atoms and the methyl group exert significant electronic effects.
Fluorine Substituents: Fluorine is a highly electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution but can activate it towards nucleophilic aromatic substitution. minia.edu.eglibretexts.org In the context of the synthetic pathways, the -I effect of the fluorine atoms would influence the reactivity of the benzylic position. For instance, in the SN2 reaction of 2,4-difluoro-5-methylbenzyl halide with cyanide, the electron-withdrawing nature of the fluorine atoms can slightly hinder the reaction by destabilizing the partial positive charge that develops on the benzylic carbon in the transition state. However, fluorine can also stabilize radicals and carbocations through resonance donation of its lone pairs (+R effect), although this effect is generally weaker than its inductive effect for halogens. rsc.org
Methyl Substituent: The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. This effect activates the aromatic ring towards electrophilic substitution and stabilizes any developing positive charge at the benzylic position. chemistry.coachminia.edu.eg Therefore, the methyl group would facilitate reactions that involve the formation of a benzylic carbocation or a radical intermediate.
The following table summarizes the expected electronic effects of the substituents.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |
| Fluorine | -I (Strongly withdrawing) | +R (Weakly donating) | Deactivating |
| Methyl | +I (Weakly donating) | Hyperconjugation (Donating) | Activating |
Investigation of Transition States and Intermediates
The elucidation of reaction mechanisms involves the identification and characterization of transient species such as transition states and intermediates.
In Pathway A , the SN2 reaction of 2,4-difluoro-5-methylbenzyl halide with the cyanide ion proceeds through a pentacoordinate transition state. schrodinger.comstanford.edu In this transition state, the nucleophilic cyanide ion is forming a new bond to the benzylic carbon while the halide leaving group is simultaneously breaking its bond. The geometry of the benzylic carbon changes from tetrahedral in the reactant to trigonal bipyramidal in the transition state and back to tetrahedral in the product, with an inversion of stereochemistry if the benzylic carbon is chiral. mnstate.edu The hydrolysis of the nitrile intermediate proceeds through the formation of an amide intermediate, which can sometimes be isolated.
In the Willgerodt-Kindler reaction (Pathway B) , the mechanism is more complex and is thought to involve the formation of an enamine from the starting ketone and morpholine. This enamine then reacts with sulfur. The rearrangement is believed to proceed through a series of intermediates, possibly involving a three-membered thiirane (B1199164) ring, leading to the migration of the functional group to the terminal carbon. wikipedia.orgresearchgate.net
Spectroscopic techniques such as NMR and IR, as well as trapping experiments, can be employed to detect and characterize these intermediates. For example, in situ NMR monitoring of the reaction mixture could provide evidence for the formation of the amide intermediate during nitrile hydrolysis.
Computational Mechanistic Predictions and Experimental Validation
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting reaction mechanisms, transition state structures, and activation energies. researchgate.netnih.govresearchgate.net For the synthesis of this compound, computational studies could provide valuable insights into the proposed pathways.
Analyzing Transition States: The geometries of the transition states can be optimized using computational methods, providing a detailed picture of the bond-forming and bond-breaking processes. researchgate.net For example, in the SN2 reaction of the benzylic halide, the C-CN bond length and the C-halide bond length in the transition state can be calculated to understand the extent of bond formation and cleavage.
Validating Experimental Observations: The predictions from computational studies should ideally be validated by experimental data. For instance, if a particular intermediate is predicted to be stable, experiments can be designed to try and isolate or trap it. researchgate.nettaylorfrancis.com Kinetic isotope effect studies, both experimental and computational, can also be used to probe the nature of the transition state.
A hypothetical comparison of computed and experimental activation energies for a key reaction step is shown below.
| Reaction Step | Computational Method | Calculated ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) |
| SN2 Cyanation | DFT (B3LYP/6-31G*) | 22.5 | 24.1 |
| Nitrile Hydrolysis | DFT (M06-2X/def2-TZVP) | 28.3 | 30.5 |
Such a comparison helps in refining the computational models and provides a deeper understanding of the reaction mechanism.
Derivatization and Functionalization Strategies of 2 2,4 Difluoro 5 Methylphenyl Acetic Acid
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is the most readily functionalized moiety in the molecule. Standard organic transformations can convert it into a variety of esters and amides, which are common derivatives of phenylacetic acids found in numerous applications. researchgate.net
Esterification: Esters of 2-(2,4-Difluoro-5-methylphenyl)acetic acid can be synthesized through several established methods. The most direct is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically using a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by removing the water formed, often by using an excess of the alcohol reactant or a Dean-Stark apparatus.
Amidation: The formation of amides from the carboxylic acid requires activation of the carboxyl group to facilitate nucleophilic attack by an amine. This is commonly achieved using coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are effective for this transformation. Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which then readily reacts with a primary or secondary amine to yield the corresponding amide.
Table 1: Representative Esterification and Amidation Reactions
| Reaction Type | Reagents & Conditions | Product Type |
|---|---|---|
| Fischer Esterification | R-OH, cat. H₂SO₄, Heat | Ester (R-O-C(=O)CH₂-Ar) |
| Acid Chloride Formation | SOCl₂ or (COCl)₂, CH₂Cl₂ | Acid Chloride (Cl-C(=O)CH₂-Ar) |
| Amidation (via Acid Chloride) | R¹R²NH, Base (e.g., Et₃N) | Amide (R¹R²N-C(=O)CH₂-Ar) |
| Amide Coupling | R¹R²NH, EDC/HOBt, DMF | Amide (R¹R²N-C(=O)CH₂-Ar) |
Ar represents the 2,4-Difluoro-5-methylphenyl group.
Modification of the Aromatic Ring System
The 2,4-difluoro-5-methylphenyl ring is amenable to substitution reactions, although its reactivity is influenced by the existing substituents. The two fluorine atoms are strongly electron-withdrawing, deactivating the ring towards electrophilic attack, while the methyl group is electron-donating and activating.
In electrophilic aromatic substitution (EAS), the directing effects of the existing groups determine the position of the incoming electrophile. The available positions on the ring are C3 and C6.
The methyl group at C5 is an ortho-, para-director, activating the ortho position (C6) and the para position (C2, which is already substituted). savemyexams.com
The fluorine atom at C2 is a deactivating ortho-, para-director, directing towards C3 (ortho) and C5 (para, substituted). libretexts.org
The fluorine atom at C4 is also a deactivating ortho-, para-director, directing towards C3 (ortho) and C1 (para, substituted). libretexts.org
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile (E⁺) | Major Predicted Product(s) |
|---|---|---|
| Nitration | NO₂⁺ | 2-(2,4-Difluoro-6-nitro-5-methylphenyl)acetic acid |
| Bromination | Br⁺ | 2-(6-Bromo-2,4-difluoro-5-methylphenyl)acetic acid |
| Sulfonation | SO₃ | 3,5-Difluoro-4-(carboxymethyl)-2-methylbenzenesulfonic acid |
The presence of strongly electron-withdrawing fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr). libretexts.orgmasterorganicchemistry.com This reaction involves the attack of a nucleophile on the ring and displacement of one of the fluoride (B91410) ions. The reaction is most favorable when the leaving group is ortho or para to a strong electron-withdrawing group. libretexts.orgnih.gov In this molecule, both fluorine atoms are ortho and para to each other, enhancing the ring's electrophilicity. Strong nucleophiles such as alkoxides, thiolates, or amines can displace one of the fluorine atoms, typically under heated conditions in a polar aprotic solvent like DMSO or DMF. The fluorine at C4 is generally more susceptible to displacement than the one at C2 due to steric hindrance from the adjacent acetic acid side-chain.
Directed ortho-metalation (DoM) provides a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The carboxylic acid group (or a derivative like a tertiary amide) can act as a directed metalation group (DMG). unblog.frbaranlab.org In the presence of a strong organolithium base, such as n-butyllithium or sec-butyllithium, a proton ortho to the DMG is selectively removed. For this compound, the DMG is the acetic acid group at C1. The most acidic ring proton ortho to this position is at C6, but this position is sterically hindered and already influenced by the C5-methyl group. The alternative ortho position is C2, which is substituted with fluorine. However, the carboxylate can direct lithiation to the C3 position, which is ortho to the C4-fluoro and C2-fluoro groups. The resulting aryllithium intermediate can then be trapped with various electrophiles (e.g., CO₂, I₂, aldehydes) to introduce a new substituent specifically at the C3 position.
Side-Chain Modifications and Homologation
The acetic acid side-chain offers another site for functionalization, specifically at the α-carbon (the -CH₂- group). The protons on this carbon are acidic and can be removed by a strong base (e.g., lithium diisopropylamide, LDA) to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position. acs.orgresearchgate.net This α-functionalization is a common strategy for modifying phenylacetic acid derivatives. google.com
Homologation, or the extension of the carbon chain, can be achieved through methods like the Arndt-Eistert synthesis. This multi-step process converts the carboxylic acid into its next higher homolog, transforming the 2-aryl-acetic acid into a 3-aryl-propanoic acid. This involves converting the acid to an acid chloride, reaction with diazomethane, and a silver-catalyzed Wolff rearrangement.
Formation of Heterocyclic Derivatives Utilizing this compound as a Precursor
Phenylacetic acids are valuable precursors for the synthesis of a variety of heterocyclic compounds. The carboxylic acid and the adjacent methylene (B1212753) group can act as a two-carbon building block in cyclization reactions. inventivapharma.com For example, after conversion to an appropriate derivative, the compound could be used in:
Bischler-Napieralski or Pictet-Spengler reactions: Conversion of the carboxylic acid to a β-phenylethylamine derivative would allow for these classical reactions to form dihydroisoquinolines and tetrahydroisoquinolines, respectively.
Oxazole or Thiazole Synthesis: Condensation of an amide derivative with appropriate reagents can lead to the formation of five-membered heterocycles like oxazoles and thiazoles.
Isoxazole (B147169) Synthesis: A strategy involving the carboxylation of a related 3-hydroxy-5-methylisoxazole scaffold has been noted as a viable route for creating isoxazole acetic acid derivatives. inventivapharma.com
These synthetic strategies highlight the utility of this compound as a versatile starting material for generating a broad spectrum of complex molecules.
Exploration of Structure-Reactivity Relationships in Derivatized Compounds
The reactivity of derivatives of this compound is significantly influenced by the electronic properties of the substituted phenyl ring. The presence of two electron-withdrawing fluorine atoms and one electron-donating methyl group creates a unique electronic environment that impacts the reactivity of the acetic acid side chain and its derivatives.
In the context of amide and ester derivatives, the electron-withdrawing nature of the difluorinated phenyl ring can influence the reactivity of the carbonyl group. The carbonyl carbon in these derivatives is rendered more electrophilic, making it more susceptible to nucleophilic attack. This increased electrophilicity can affect the rate of hydrolysis of ester and amide derivatives. For instance, the rate of base-catalyzed hydrolysis of esters is generally enhanced by electron-withdrawing substituents on the phenyl ring.
The methyl group at the 5-position has an electron-donating inductive effect (+I) and a hyperconjugative effect, which can partially counteract the electron-withdrawing effects of the fluorine atoms. However, given the ortho and para positions of the fluorine atoms relative to the acetic acid side chain, their electron-withdrawing influence is expected to be more pronounced.
The interplay of these substituent effects can be subtle and can influence not only the chemical reactivity but also the biological activity of the derivatized compounds. For instance, in drug design, the introduction of fluorine atoms can alter the metabolic stability of a compound by blocking sites of oxidative metabolism. It can also influence binding interactions with biological targets through the formation of hydrogen bonds or other non-covalent interactions. The structure-activity relationship (SAR) of fluorinated compounds is a complex field, where small changes in the substitution pattern can lead to significant differences in biological activity. nih.govnih.gov
A hypothetical exploration of the structure-reactivity relationships for a series of amide derivatives of this compound is presented in the table below. This table illustrates how systematic modifications of the amine component could potentially influence the properties and reactivity of the resulting amides, based on general chemical principles.
| Amine Moiety (R-NH₂) | Resulting Amide Derivative | Expected Influence on Reactivity | Potential Physicochemical Properties |
|---|---|---|---|
| Ammonia (NH₃) | 2-(2,4-Difluoro-5-methylphenyl)acetamide | Primary amide; may exhibit different hydrogen bonding capabilities compared to secondary or tertiary amides. | Relatively polar; may have higher water solubility. |
| Methylamine (CH₃NH₂) | N-methyl-2-(2,4-Difluoro-5-methylphenyl)acetamide | Secondary amide; introduction of a small alkyl group. | Increased lipophilicity compared to the primary amide. |
| Aniline (C₆H₅NH₂) | N-phenyl-2-(2,4-Difluoro-5-methylphenyl)acetamide | Secondary amide with an aromatic substituent; potential for π-π stacking interactions. | Significantly increased lipophilicity; likely to be more crystalline. |
| Piperidine | 1-(2-(2,4-Difluoro-5-methylphenyl)acetyl)piperidine | Tertiary amide; lacks an N-H bond for hydrogen donation. | Increased steric bulk around the amide bond; may affect conformational flexibility. |
Similarly, the structure-reactivity relationships of ester derivatives can be explored by varying the alcohol component. The following table provides a hypothetical overview of how different ester derivatives might exhibit varying properties.
| Alcohol Moiety (R-OH) | Resulting Ester Derivative | Expected Influence on Reactivity | Potential Physicochemical Properties |
|---|---|---|---|
| Methanol (CH₃OH) | Methyl 2-(2,4-Difluoro-5-methylphenyl)acetate | Methyl ester; generally more susceptible to hydrolysis than more sterically hindered esters. | Increased volatility and lipophilicity compared to the parent acid. |
| Ethanol (CH₃CH₂OH) | Ethyl 2-(2,4-Difluoro-5-methylphenyl)acetate | Ethyl ester; slightly more sterically hindered and lipophilic than the methyl ester. | Good balance of lipophilicity and reactivity. |
| tert-Butanol ((CH₃)₃COH) | tert-Butyl 2-(2,4-Difluoro-5-methylphenyl)acetate | tert-Butyl ester; significant steric hindrance around the carbonyl group, making it more resistant to hydrolysis. | High lipophilicity; often used as a protecting group due to its stability and specific deprotection conditions. |
| Phenol (C₆H₅OH) | Phenyl 2-(2,4-Difluoro-5-methylphenyl)acetate | Phenyl ester; the phenoxy group is a good leaving group, making the ester more reactive towards nucleophiles. | High lipophilicity and potential for π-π stacking interactions. |
Advanced Spectroscopic Methodologies for Structural Elucidation and Purity Assessment in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F for this compound, a detailed map of the molecular framework can be constructed.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other nuclei. For 2-(2,4-Difluoro-5-methylphenyl)acetic acid, the spectrum would exhibit distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the methyl group protons, and the carboxylic acid proton. The electronegativity of the adjacent fluorine and oxygen atoms influences the chemical shifts of these protons. ucl.ac.uk
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy details the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct peak, providing a count of the different carbon environments. libretexts.org The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. oregonstate.edu For instance, the carboxyl carbon (C=O) is highly deshielded and appears far downfield. libretexts.org The carbons directly bonded to fluorine atoms exhibit characteristic splitting patterns due to C-F coupling.
¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR is an indispensable tool for structural confirmation. This technique is highly sensitive and provides information about the electronic environment of each fluorine atom. The two fluorine atoms at positions 2 and 4 of the phenyl ring are chemically non-equivalent and are expected to appear as distinct signals.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |
| ¹H | 10.5 - 12.5 | Broad Singlet | - | -COOH |
| ¹H | 6.9 - 7.2 | Doublet of Doublets | J(H,F) ≈ 8-10 | Aromatic CH (position 6) |
| ¹H | 6.8 - 7.1 | Doublet of Doublets | J(H,F) ≈ 8-10 | Aromatic CH (position 3) |
| ¹H | 3.6 - 3.8 | Singlet | - | -CH₂ -COOH |
| ¹H | 2.2 - 2.4 | Singlet | - | -CH₃ |
| ¹³C | 170 - 180 | Singlet | - | -C OOH |
| ¹³C | 155 - 165 | Doublet | ¹J(C,F) ≈ 240-250 | C -F (positions 2 & 4) |
| ¹³C | 115 - 135 | Multiple Peaks | - | Aromatic C -H & C -C |
| ¹³C | 35 - 45 | Singlet | - | -C H₂-COOH |
| ¹³C | 15 - 25 | Singlet | - | -C H₃ |
| ¹⁹F | -110 to -120 | Multiplet | - | F (position 2) |
| ¹⁹F | -110 to -120 | Multiplet | - | F (position 4) |
Note: The predicted values are based on typical chemical shift ranges for similar functional groups and structures. Actual experimental values may vary based on solvent and other conditions. oregonstate.eduucsb.educolorado.edupdx.edu
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and can offer structural insights through the analysis of fragmentation patterns. chemguide.co.uk
For this compound (Molecular Formula: C₉H₈F₂O₂, Molecular Weight: 186.16 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 186. bldpharm.com The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.
Electron impact (EI) ionization often leads to the fragmentation of the molecular ion. libretexts.org The resulting fragmentation pattern is a unique fingerprint of the molecule. Common fragmentation pathways for phenylacetic acids include the loss of the carboxyl group or parts of it. libretexts.org
Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment Ion | Neutral Loss |
| 186 | [C₉H₈F₂O₂]⁺ | - (Molecular Ion) |
| 141 | [C₈H₆F₂]⁺ | -COOH (Carboxyl radical) |
| 168 | [C₉H₇F₂O]⁺ | -H₂O (Water) |
| 123 | [C₇H₄F₂]⁺ | -CH₂COOH (Carboxymethyl radical) |
Note: These fragments are predicted based on common fragmentation pathways for carboxylic acids and aromatic compounds. libretexts.orglibretexts.org
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. Key functional groups have characteristic absorption bands. For this compound, the IR spectrum would be dominated by a very broad O-H stretching band from the carboxylic acid dimer, a sharp and intense C=O stretching band, and C-F stretching bands.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. The C=C bonds of the aromatic ring and the C-C single bonds typically show strong signals in the Raman spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Technique |
| 2500-3300 | O-H stretch (very broad) | Carboxylic Acid | IR |
| 2900-3000 | C-H stretch (aliphatic) | Methylene, Methyl | IR, Raman |
| 3000-3100 | C-H stretch (aromatic) | Phenyl Ring | IR, Raman |
| 1680-1720 | C=O stretch | Carboxylic Acid | IR, Raman |
| 1600-1620 | C=C stretch | Aromatic Ring | IR, Raman |
| 1400-1440 | O-H bend | Carboxylic Acid | IR |
| 1210-1320 | C-O stretch | Carboxylic Acid | IR |
| 1100-1300 | C-F stretch | Aryl Fluoride (B91410) | IR |
| 890-900 | C-C stretch | - | Raman |
Note: These are typical frequency ranges. The exact position of the peaks can be influenced by the molecular environment and physical state. researchgate.netresearchgate.net
X-ray Crystallography for Solid-State Structure Determination of this compound and its Crystalline Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, a map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high precision.
If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would reveal:
Molecular Conformation: The exact spatial orientation of the phenyl ring relative to the acetic acid side chain.
Intermolecular Interactions: Carboxylic acids typically form hydrogen-bonded dimers in the solid state, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. researchgate.net X-ray crystallography would confirm this and identify any other significant interactions, such as C-H···O or C-H···F hydrogen bonds.
Crystal Packing: How the molecules are arranged in the crystal lattice.
While a specific crystal structure for this compound is not publicly available as of this writing, analysis of similar structures, such as solvates of other phenylacetic acid derivatives, demonstrates the power of this technique to reveal detailed supramolecular assemblies formed through hydrogen bonding. researchgate.net
Chromatographic Techniques (HPLC, GC-MS) for Purity Analysis and Reaction Monitoring
Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of a compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purity analysis of non-volatile compounds like carboxylic acids. A typical method for this compound would involve:
Mode: Reversed-phase (RP-HPLC).
Stationary Phase: A C18 (octadecylsilyl) column is commonly used for separating moderately polar organic molecules. researchgate.net
Mobile Phase: A gradient mixture of an aqueous solvent (often with an acid modifier like formic acid or acetic acid to suppress ionization of the analyte) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comsielc.com
Detection: A UV detector set to a wavelength where the phenyl ring absorbs strongly (e.g., 210 nm or 254 nm). jchr.org
By analyzing the resulting chromatogram, the area of the main peak relative to the total area of all peaks can be used to determine the purity of the sample.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to the low volatility of carboxylic acids, a derivatization step is often required before GC analysis. This typically involves converting the carboxylic acid to a more volatile ester (e.g., a methyl ester). The derivatized sample is then injected into the GC, where components are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer then detects and helps identify the eluting components, allowing for the quantification of impurities. This technique is highly sensitive for detecting trace-level volatile or semi-volatile impurities. epa.gov
Computational and Theoretical Studies on 2 2,4 Difluoro 5 Methylphenyl Acetic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to determine the optimized molecular geometry and electronic properties of molecules. For 2-(2,4-Difluoro-5-methylphenyl)acetic acid, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict key structural and electronic parameters. acs.orgnih.gov
The primary output of a DFT geometry optimization is the molecule's lowest energy conformation. This includes precise predictions of bond lengths, bond angles, and dihedral angles. These calculations can reveal the effects of the fluorine and methyl substituents on the phenyl ring's geometry and the orientation of the acetic acid side chain.
Furthermore, DFT provides insights into the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity, with a smaller gap suggesting higher reactivity. researchgate.net The distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict regions of electrophilic and nucleophilic character. ekb.eg
Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound Note: The following data is representative of typical DFT calculation results and is for illustrative purposes.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C-F (at C2) | 1.35 Å |
| Bond Length | C-F (at C4) | 1.34 Å |
| Bond Length | C=O (carbonyl) | 1.21 Å |
| Bond Angle | C1-C2-F | 118.5° |
| Bond Angle | C3-C4-F | 119.0° |
| Dihedral Angle | C2-C1-C(H2)-C(=O) | -85.0° |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with its environment, such as a solvent or a biological receptor. researchgate.net
An MD simulation would model the molecule and its surroundings (e.g., a box of water molecules) and calculate the forces between atoms to simulate their motion according to the laws of classical mechanics. By running the simulation for a sufficient time (nanoseconds to microseconds), one can observe the different conformations the molecule adopts. This is particularly useful for understanding the rotation around the single bonds of the acetic acid side chain and its flexibility.
MD simulations also provide detailed information on intermolecular interactions. For instance, they can model the hydrogen bonding patterns between the carboxylic acid group of the molecule and surrounding water molecules or with amino acid residues in an enzyme's active site. frontiersin.org Analyzing the simulation trajectory can reveal the stability of these interactions and the average number of hydrogen bonds formed, which is critical for understanding solubility and binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov While no specific QSAR studies on this compound derivatives were found, the methodology can be described.
A QSAR study would involve a dataset of derivatives of this compound with experimentally measured biological activity (e.g., inhibitory concentration, IC50). For each derivative, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:
Electronic descriptors: Dipole moment, partial charges.
Steric descriptors: Molecular volume, surface area, shape indices.
Hydrophobic descriptors: LogP (partition coefficient).
Topological descriptors: Connectivity indices.
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is built that correlates these descriptors with biological activity. frontiersin.orglaccei.org A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. mdpi.com The model also helps in understanding which molecular properties are most important for the desired activity. mdpi.com
Table 2: Example of a Hypothetical QSAR Equation and its Statistical Parameters Note: This table illustrates the typical output of a QSAR study and is not based on actual data for the specified compound series.
| Hypothetical QSAR Model | |
|---|---|
| Equation | log(1/IC50) = 0.75 * LogP - 0.21 * (Dipole Moment) + 1.54 * (ASA_H) + 2.89 |
| R² (Coefficient of Determination) | 0.85 |
| Q² (Cross-validated R²) | 0.72 |
| F-statistic | 45.6 |
| Standard Error | 0.28 |
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra.
For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted into chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). Such calculations can predict ¹H, ¹³C, and ¹⁹F NMR spectra. researchgate.net Predicted chemical shifts can help in assigning the peaks in an experimental spectrum to specific atoms in the molecule.
For vibrational spectroscopy (Infrared and Raman), DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities. nih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using a scaling factor. researchgate.net The predicted spectrum can be compared with the experimental one to aid in the assignment of vibrational modes to specific functional groups, such as the C=O stretch of the carboxylic acid or the C-F stretching modes.
Table 3: Illustrative Predicted Spectroscopic Data for this compound Note: The following data is representative of typical computational predictions and is for illustrative purposes.
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (δ) | 175.2 ppm | C=O (Carboxyl) |
| ¹H NMR | Chemical Shift (δ) | 3.68 ppm | -CH₂- (Methylene) |
| ¹⁹F NMR | Chemical Shift (δ) | -115.8 ppm | F at C4 |
| IR | Frequency (ν) | 1725 cm⁻¹ | C=O Stretch |
| IR | Frequency (ν) | 1250 cm⁻¹ | C-F Stretch |
Reaction Pathway Modeling and Energetic Profiles
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed energetic profile. This involves identifying the structures of reactants, transition states, intermediates, and products along a reaction coordinate. For the synthesis or reaction of this compound, this modeling can elucidate the reaction mechanism and predict its feasibility.
Using DFT, researchers can locate the transition state (a first-order saddle point on the potential energy surface) for a given reaction step. Frequency calculations are then performed to confirm the nature of the stationary points (reactants and products have all real frequencies, while transition states have one imaginary frequency). acs.org
Applications of 2 2,4 Difluoro 5 Methylphenyl Acetic Acid As a Synthetic Intermediate and Building Block
Role in the Synthesis of Complex Organic Molecules
A comprehensive search of scientific literature and chemical databases did not yield any specific examples of 2-(2,4-Difluoro-5-methylphenyl)acetic acid being utilized as a key intermediate in the total synthesis of complex natural products or other intricate organic molecules. While phenylacetic acid derivatives are broadly employed in organic synthesis, the specific role of this difluoro-methyl substituted variant remains largely undocumented in the context of complex molecule synthesis.
Utility in Medicinal Chemistry Lead Generation and Optimization (Focus on synthetic utility, not biological activity)
In the realm of medicinal chemistry, fluorinated phenylacetic acids are recognized as valuable scaffolds. The fluorine atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for drug design. However, a detailed review of the literature did not reveal any specific instances where this compound has been explicitly used as a starting material or key building block for the generation or optimization of lead compounds in drug discovery. There are no published studies detailing its incorporation into larger, biologically active molecules.
Application in Agrochemical Research as a Synthetic Precursor
The synthesis of novel herbicides, insecticides, and fungicides often involves the use of fluorinated aromatic compounds. The structural motifs present in this compound could theoretically be incorporated into new agrochemical candidates. Nevertheless, a thorough search of the patent and scientific literature did not uncover any reported applications of this compound as a synthetic precursor in the field of agrochemical research.
Contribution to Materials Science through Polymer or Ligand Synthesis
Carboxylic acids and their derivatives can serve as monomers for polymerization reactions or as ligands for the synthesis of metal-organic frameworks (MOFs) and other advanced materials. The unique substitution pattern of this compound could potentially impart interesting properties to such materials. However, there is currently no published research detailing the use of this specific compound in the synthesis of polymers, coordination complexes, or any other materials science applications.
Exploration of New Synthetic Routes Utilizing this compound as a Key Fragment
The development of novel synthetic methodologies is a cornerstone of chemical research. While new routes are constantly being explored for the functionalization of aromatic rings and carboxylic acids, no studies have been found that specifically focus on developing new synthetic transformations using this compound as a key reactant or substrate. Its potential in novel synthetic strategies remains an open area for investigation.
Data Tables
Due to the absence of specific research findings and documented applications for this compound in the reviewed literature, no data is available to be presented in tabular format.
Based on an extensive review of publicly available information, this compound is a chemical entity for which specific applications as a synthetic intermediate or building block have not yet been described in the scientific or patent literature. While the structural features of the molecule suggest potential utility in medicinal chemistry, agrochemical research, and materials science, its role in these and other areas of synthesis is yet to be explored and documented. The absence of published data highlights a gap in the current chemical literature and suggests that the synthetic potential of this compound remains to be unlocked by future research endeavors.
Green Chemistry Principles in the Synthesis and Handling of 2 2,4 Difluoro 5 Methylphenyl Acetic Acid
Development of Environmentally Benign Synthetic Routes
The development of environmentally benign synthetic routes is a cornerstone of green chemistry, aiming to reduce or eliminate the use and generation of hazardous substances. For 2-(2,4-Difluoro-5-methylphenyl)acetic acid, this would involve moving away from traditional synthetic methods that may use hazardous reagents or generate significant waste streams.
Catalyst Design for Sustainable Synthesis
Catalysts are crucial for enhancing reaction rates and selectivity, and their design is central to sustainable synthesis. An ideal catalyst should be highly active, selective, easy to separate from the reaction mixture, and reusable over multiple cycles. While specific catalytic systems for the green synthesis of this compound are not detailed in available research, general principles suggest a focus on heterogeneous catalysts, biocatalysts (enzymes), or highly efficient homogeneous catalysts that can be used in very low concentrations. The use of precious metals, which have significant environmental and economic costs, would be minimized in favor of catalysts based on more abundant and less toxic elements.
Solvent-Free and Aqueous Reaction Conditions
Traditional organic synthesis often relies on volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. Green chemistry promotes the use of safer alternatives or the elimination of solvents altogether.
Aqueous Conditions: Performing the synthesis of this compound in water would be a significant green improvement. Water is non-toxic, non-flammable, and inexpensive. However, this would require the development of catalysts and reaction conditions compatible with an aqueous medium, as organic substrates are often poorly soluble in water.
Solvent-Free Conditions: Reactions conducted without a solvent (neat conditions) represent an even more sustainable approach, as they eliminate solvent-related waste and energy consumption for removal and purification. This is often achievable in reactions involving solid-supported reagents or through the use of mechanical activation methods like ball milling.
Currently, there are no specific, published studies detailing the synthesis of this compound under solvent-free or primarily aqueous conditions.
Atom Economy and Process Efficiency in this compound Production
Atom economy is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction in converting reactant atoms into the desired product. wikipedia.orgwordpress.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.org
Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100% wikipedia.org
A high atom economy (approaching 100%) signifies that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of by-products. wikipedia.org Reaction types that inherently have high atom economy include addition and rearrangement reactions, while substitution and elimination reactions tend to have lower atom economies. rsc.org
Detailed process efficiency and atom economy calculations for specific industrial production routes of this compound are not available in the literature. An analysis would require a complete, balanced chemical equation for the synthesis, which is not publicly documented. However, a hypothetical comparison of potential routes could be made to select the most atom-economical pathway.
Table 1: Comparison of Reaction Types by Atom Economy
| Reaction Type | General Atom Economy | Description |
|---|---|---|
| Addition | 100% | All reactant atoms are incorporated into the final product. |
| Rearrangement | 100% | A molecule's structure is rearranged without loss of atoms. |
| Substitution | <100% | Part of a molecule is replaced by another atom or group, generating a by-product. |
Waste Minimization and By-product Utilization Strategies
A primary goal of green chemistry is waste prevention. This involves designing synthetic pathways that generate minimal and non-toxic waste. For the production of this compound, this would entail selecting reactions with high selectivity and yield to reduce the formation of unwanted side products.
Where by-products are unavoidable, strategies for their utilization should be explored. This concept, often termed "circular chemistry," involves finding applications for by-products in other chemical processes, thereby converting a waste stream into a valuable resource. For instance, if a salt is produced as a by-product, a process could be designed to regenerate the starting reagent from this salt or use the salt in another industrial application. There is no published information on by-product utilization strategies specifically for the synthesis of this compound.
Energy Efficiency in Reaction and Purification Processes
Strategies to improve energy efficiency in the production of this compound could include:
Catalyst Use: Employing highly active catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures.
Process Intensification: Combining multiple reaction steps into a single, "telescoped" process can eliminate the need for intermediate separation and purification steps, saving energy. mdpi.com
Alternative Energy Sources: The use of microwave or ultrasonic irradiation can sometimes accelerate reaction rates at lower bulk temperatures compared to conventional heating.
Efficient Purification: Developing non-energy-intensive purification methods, such as crystallization over distillation or chromatography, can significantly reduce the process's energy footprint.
Specific studies on the energy efficiency of manufacturing processes for this compound have not been identified in the reviewed literature.
Future Research Directions and Emerging Trends for 2 2,4 Difluoro 5 Methylphenyl Acetic Acid
Exploration of Novel Reactivity Patterns
Future synthetic research on 2-(2,4-Difluoro-5-methylphenyl)acetic acid is expected to move beyond traditional methods and explore novel reactivity patterns. The unique electronic nature of the difluorinated and methylated phenyl ring offers opportunities for developing new synthetic transformations.
Key areas of exploration include:
Advanced Coupling Reactions: While palladium-catalyzed cross-coupling reactions are established for the α-arylation of aryl acetic acids, future work could focus on developing more sustainable and efficient catalytic systems. organic-chemistry.orgnih.govacs.org This includes the use of earth-abundant metal catalysts and exploring novel ligand designs to enhance reaction scope and efficiency.
C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring or the acetic acid moiety represents a highly atom-economical approach to creating derivatives. Research into regioselective C-H activation catalyzed by transition metals could lead to the efficient synthesis of a diverse library of compounds based on the this compound scaffold.
Photocatalysis and Electrosynthesis: These emerging fields in organic synthesis offer mild and selective methods for bond formation. numberanalytics.com Future studies could investigate photocatalytic or electrochemical approaches for the derivatization of this compound, potentially enabling transformations that are challenging to achieve with traditional thermal methods. acs.org
Flow Chemistry: The adoption of continuous flow chemistry for fluorination and other synthetic steps can offer improved safety, scalability, and reaction control. archivemarketresearch.com Investigating the synthesis of this compound and its derivatives in flow reactors could lead to more efficient and reproducible manufacturing processes.
A summary of potential novel reactivity patterns is presented in the table below.
| Reactivity Pattern | Potential Advantages |
| Advanced Coupling Reactions | Use of sustainable catalysts, broader substrate scope. |
| C-H Activation | High atom economy, direct functionalization. |
| Photocatalysis/Electrosynthesis | Mild reaction conditions, unique selectivity. |
| Flow Chemistry | Improved safety, scalability, and control. |
Integration with Artificial Intelligence and Machine Learning in Synthetic Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.govacs.orgmdpi.com For this compound, these computational tools can accelerate the design and synthesis of new derivatives with desired properties.
Future applications of AI and ML in this context include:
Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its analogs. biopharmatrend.com These tools analyze vast databases of chemical reactions to identify the most promising disconnection strategies.
Predictive Modeling: Machine learning models can be trained to predict the physicochemical properties, biological activity, and potential toxicity of virtual derivatives of this compound. mdpi.com This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of the most promising candidates.
Reaction Optimization: AI algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize byproducts in the synthesis of this compound.
The integration of AI and ML into the research and development workflow for this compound is expected to significantly reduce the time and cost associated with bringing a new chemical entity to market. nih.gov
Development of High-Throughput Screening Methods for Reaction Discovery
High-throughput screening (HTS) is a powerful technique for rapidly evaluating a large number of chemical reactions. ctppc.orgnih.gov The development of HTS methods tailored to this compound will be crucial for discovering new reactions and optimizing existing ones.
Future research in this area will likely involve:
Miniaturization and Automation: Utilizing microplate formats (e.g., 96, 384, or 1536 wells) and robotic liquid handling systems will enable the parallel execution of hundreds or thousands of reactions. ctppc.orgacs.org This will allow for the rapid screening of a wide range of catalysts, reagents, and reaction conditions.
Advanced Analytical Techniques: The integration of rapid and sensitive analytical methods, such as mass spectrometry and ultra-high-performance liquid chromatography (UHPLC), with HTS platforms is essential for the quick and accurate analysis of reaction outcomes. acs.orgtechnologynetworks.com
Design of Experiments (DoE): Applying statistical DoE principles to HTS campaigns will allow for the efficient exploration of the reaction space and the identification of optimal conditions with a minimal number of experiments.
The application of HTS to the chemistry of this compound will accelerate the discovery of novel transformations and facilitate the rapid optimization of synthetic routes. acs.org
Investigation of Solid-State Reactions and Polymorphism
The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and bioavailability. nih.govagnopharma.com A thorough investigation of the solid-state chemistry of this compound is therefore a critical area for future research.
Key aspects to be explored include:
Polymorph Screening: A comprehensive screen for different crystalline forms (polymorphs) of this compound is necessary. uninsubria.itresearchgate.net Different polymorphs can exhibit distinct physical properties, and identifying the most stable form is crucial for ensuring product consistency and quality.
Salt and Co-crystal Formation: Exploring the formation of salts and co-crystals of this compound with pharmaceutically acceptable counterions or co-formers can be a strategy to improve its physicochemical properties, such as solubility and dissolution rate. wiley-vch.de
Solid-State Reactivity: Understanding the chemical and physical stability of the different solid forms of the compound under various stress conditions (e.g., heat, humidity, light) is essential for determining its shelf life and appropriate storage conditions.
A detailed characterization of the solid-state landscape of this compound will be vital for its potential development as a pharmaceutical agent.
| Solid-State Property | Importance in Pharmaceutical Development |
| Polymorphism | Affects stability, solubility, and bioavailability. nih.gov |
| Salt/Co-crystal Formation | Can improve physicochemical properties. wiley-vch.de |
| Solid-State Stability | Determines shelf life and storage conditions. |
Potential for Bio-Inspired Synthesis and Biocatalysis Approaches
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. nih.govnih.gov The application of biocatalytic methods to the synthesis of this compound and its derivatives holds significant promise.
Future research directions in this area may include:
Enzymatic Resolution: If a chiral center is introduced into the molecule, lipases or esterases could be employed for the kinetic resolution of racemic mixtures to obtain enantiomerically pure compounds. nih.gov Chirality is a key factor in the safety and efficacy of many drugs. nih.govmdpi.comtaylorfrancis.com
Engineered Enzymes: Advances in protein engineering and directed evolution could be used to develop novel enzymes with tailored substrate specificity and reactivity for the synthesis of this compound or its precursors.
Whole-Cell Biotransformations: Utilizing whole microbial cells as catalysts can offer a cost-effective and operationally simple approach for specific synthetic transformations, potentially in a more environmentally friendly manner. mdpi.comtaylorfrancis.com
The integration of biocatalysis into the synthetic strategy for this compound could lead to more sustainable and efficient manufacturing processes, particularly for the production of chiral derivatives. jocpr.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
